(2E)-3-[2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile
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Overview
Description
The compound “(2E)-3-[2-(2,4-DIMETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE” is a complex organic molecule that features a pyrido[1,2-a]pyrimidine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the dimethylphenoxy group, and the attachment of the sulfonylpropenenitrile moiety. Typical reaction conditions might include:
Formation of the pyrido[1,2-a]pyrimidine core: This could involve cyclization reactions using appropriate precursors.
Introduction of the dimethylphenoxy group: This might be achieved through nucleophilic substitution reactions.
Attachment of the sulfonylpropenenitrile moiety: This could involve coupling reactions under basic or acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Potentially leading to the formation of oxidized derivatives.
Reduction: Possibly resulting in reduced forms of the compound.
Substitution: Likely involving the replacement of functional groups.
Common Reagents and Conditions
Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, possibly as an anti-cancer or anti-inflammatory agent.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrido[1,2-a]pyrimidine derivatives or molecules with similar functional groups.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups and its potential biological activities. Comparative studies with similar compounds would help highlight its distinct properties.
Properties
Molecular Formula |
C27H23N3O4S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(E)-3-[2-(2,4-dimethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
InChI |
InChI=1S/C27H23N3O4S/c1-17-7-10-21(11-8-17)35(32,33)22(16-28)15-23-26(34-24-12-9-18(2)14-20(24)4)29-25-19(3)6-5-13-30(25)27(23)31/h5-15H,1-4H3/b22-15+ |
InChI Key |
QSIXBVPDUHIXJV-PXLXIMEGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)OC4=C(C=C(C=C4)C)C)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)OC4=C(C=C(C=C4)C)C)C#N |
Origin of Product |
United States |
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